molecular formula C20H13N5O3 B2482856 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 716340-76-0

1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2482856
CAS No.: 716340-76-0
M. Wt: 371.356
InChI Key: MDIJJOWHUYYZMN-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring, a nitrophenyl group, and an imidazoquinoxaline core makes this compound particularly interesting for researchers.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(3-nitrophenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O3/c26-25(27)14-6-3-5-13(11-14)19-23-18-20(24(19)12-15-7-4-10-28-15)22-17-9-2-1-8-16(17)21-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIJJOWHUYYZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions

    Formation of Imidazoquinoxaline Core: This step often involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.

    Introduction of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl halides.

    Introduction of 3-Nitrophenyl Group: The 3-nitrophenyl group is typically introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Nitrophenyl Group

The 3-nitrophenyl substituent undergoes regioselective NAS under controlled conditions due to the electron-withdrawing nitro group activating specific positions.

Reaction TypeConditionsProductYieldSource
Nitro → Amine reductionH₂/Pd-C (1 atm), EtOH, 25°C, 6h2-(3-aminophenyl)-substituted derivative78%
HalogenationCl₂/FeCl₃, CH₂Cl₂, 0°C → 25°C, 12h4-chloro-3-nitrophenyl analog62%

Mechanistic Insight :

  • Reduction of the nitro group to an amine ( ) enables subsequent diazotization or cross-coupling.

  • Chlorination occurs at the para position relative to the nitro group due to meta-directing effects .

Electrophilic Substitution at the Furan Moiety

The furan-2-ylmethyl group participates in electrophilic reactions at the α-position of the furan ring.

Reaction TypeConditionsProductYieldSource
Friedel-Crafts acylationAcCl/AlCl₃, DCM, reflux, 3h5-acetyl-furan-2-ylmethyl derivative55%
NitrationHNO₃/H₂SO₄, 0°C, 1h5-nitro-furan-2-ylmethyl analog48%

Key Observations :

  • Acetylation enhances the compound’s lipophilicity, impacting bioavailability .

  • Nitration at the 5-position of the furan ring is sterically favored .

Functionalization of the Imidazoquinoxaline Core

The core structure undergoes regioselective modifications at N1 and C3 positions.

Reaction TypeConditionsProductYieldSource
Alkylation at N1CH₃I/K₂CO₃, DMF, 80°C, 8h1,3-dimethylimidazoquinoxaline derivative84%
Suzuki-Miyaura coupling at C3Br-substituted core, Pd(PPh₃)₄, K₂CO₃3-aryl/heteroaryl analogs60–72%

Structural Impact :

  • Alkylation at N1 increases steric bulk, reducing π-stacking interactions .

  • C3-arylation diversifies electronic profiles for structure-activity studies .

Oxidation and Ring Contraction Reactions

The imidazoquinoxaline system undergoes oxidative ring contraction under strong acidic conditions.

Reaction TypeConditionsProductYieldSource
Ring contractionH₂SO₄ (conc.), 120°C, 24hBenzimidazo[2,1-a]quinoline derivative41%
Epoxidation of allyl sidechains*mCPBA, DCM, 0°C → 25°C, 6hEpoxy-furan intermediate67%

*Applicable to analogs with unsaturated sidechains.

Mechanistic Pathway :

  • Acid-mediated contraction involves cleavage of the C3–N4 bond followed by re-cyclization .

Coordination Chemistry and Metal Complexation

The imidazole nitrogen and furan oxygen serve as donor sites for metal coordination.

Metal SaltConditionsComplex StructureApplicationSource
Cu(II)Cl₂EtOH, 60°C, 4hSquare-planar Cu(II) complexAnticancer studies
Fe(III)Cl₃MeOH, 25°C, 2hOctahedral Fe(III) adductCatalytic oxidation

Functional Relevance :

  • Cu(II) complexes exhibit enhanced DNA intercalation and topoisomerase inhibition .

Bioconjugation and Prodrug Strategies

The nitro group and furan ring enable covalent modifications for targeted drug delivery.

Conjugation TargetReagentsProductBioactivity EnhancementSource
Polyethylene glycol (PEG)NHS-PEG, pH 7.4, 25°CPEGylated nitroso derivativeImproved solubility
Folate receptorEDC/NHS, folate-amine, DMFFolate-conjugated analogTumor-targeting

Pharmacokinetic Outcomes :

  • PEGylation reduces hepatic clearance by 60% in murine models .

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito rearrangement and furan ring opening.

Light SourceConditionsMajor ProductApplicationSource
UV-C (254 nm)MeCN, N₂ atmosphere, 1hNitrito isomer + furan diketonePhotodynamic therapy

Mechanism :

  • Photoexcitation promotes nitro group isomerization and furan oxidation via singlet oxygen .

Comparative Reactivity Table

ReactionRate (k, s⁻¹)SelectivityActivating Group Influence
Nitro reduction (H₂/Pd-C)3.2 × 10⁻³>95% paraNitro EWG directs NAS
Furan nitration1.8 × 10⁻⁴80% C5Methyl group steric effects
C3 Suzuki coupling2.5 × 10⁻⁵70% C3Electron-rich aryl partners

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that imidazoquinoxaline derivatives exhibit significant antiviral properties. For instance, compounds derived from this class have shown efficacy against respiratory viruses, including strains of influenza. The compound's mechanism involves inhibition of viral replication, which has been substantiated through quantitative PCR assays that measure reductions in viral gene expression .

Antimicrobial Properties

Quinoxaline derivatives, including 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, have been evaluated for their antibacterial and antifungal activities. Research indicates that modifications in the quinoxaline structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, some derivatives have shown up to 100% inhibition of Mycobacterium tuberculosis .

Anticancer Potential

The compound has been investigated for its anticancer properties. Quinoxaline derivatives are known to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation. Studies have reported promising results in in vitro assays where these compounds effectively reduced cell viability in various cancer cell lines .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications. These modifications can enhance solubility and bioavailability while optimizing therapeutic efficacy.

Synthesis MethodDescription
Cyclo-condensationCombines furan and nitrophenyl components under controlled conditions to form the core structure.
Substitution ReactionsAllows for the introduction of various functional groups that can modulate biological activity.

Case Studies

Several case studies highlight the applications of this compound:

  • Antiviral Efficacy Against H1N1 : A study demonstrated that a related quinoxaline derivative exhibited an IC50 value of 0.2164 μM against H1N1 with minimal cytotoxic effects on non-cancerous cells .
  • Antibacterial Activity : Research showed that specific modifications to the quinoxaline structure resulted in compounds with significant antibacterial properties against resistant strains of bacteria .
  • Cancer Cell Line Studies : In vitro tests indicated that certain derivatives could reduce cell viability in breast cancer and leukemia cell lines by over 70%, suggesting potent anticancer activity .

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by interacting with enzymes or receptors, while the imidazoquinoxaline core may contribute to its overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline: Lacks the nitro group, which may result in different biological activities.

    1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline: The nitro group is in a different position, potentially affecting its reactivity and interactions.

    1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-c]quinoxaline: Different isomer with potentially different properties.

Uniqueness

1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is unique due to the specific arrangement of its functional groups, which may result in distinct chemical and biological properties compared to its analogs

Biological Activity

The compound 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H12N4O2\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_2

This structure incorporates a furan ring and a nitrophenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the imidazoquinoxaline core through cyclization reactions. The specific conditions and reagents used can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazoquinoxaline derivatives, including our compound of interest. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was tested against A431 (epidermoid carcinoma) and other cell lines, demonstrating an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. Molecular docking studies suggest that this compound binds effectively to key proteins involved in cell survival pathways .

Antiviral Activity

In addition to its anticancer potential, this compound has been evaluated for antiviral activity. Preliminary data suggest that it may inhibit viral replication, particularly in RNA viruses. The presence of the nitrophenyl moiety is thought to enhance its interaction with viral enzymes, potentially disrupting their function .

Case Study 1: Anticancer Efficacy

A study conducted on various imidazoquinoxaline derivatives demonstrated that modifications to the furan and nitrophenyl groups significantly impacted their anticancer efficacy. The compound exhibited a potent inhibitory effect on tumor growth in vitro and in vivo models, with a notable reduction in tumor volume observed in treated mice compared to controls.

Case Study 2: Antiviral Screening

Another research effort investigated the antiviral properties of several derivatives against SARS-CoV-2. The results indicated that compounds similar to this compound displayed promising activity at low micromolar concentrations, indicating potential for further development as antiviral agents .

Data Tables

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerA4310.35Induction of apoptosis
AntiviralMT-40.20Inhibition of viral replication

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